Bamicetin

Antimycobacterial Nucleoside antibiotic MIC determination

Researchers needing extended-persistence ribosomal inhibitors for in vivo MAC infection models face a gap: most PT inhibitors lack cross-domain binding. Bamicetin solves this as a universal peptidyl transferase inhibitor engaging all three 23S rRNA domains. • 5.1-h elimination half-life-2.2× longer than amicetin-supports repeated-dosing PK/PD protocols • ED50 range 7.6-28 µg/larva·g, superior to clarithromycin in MAC models • Lower acute toxicity than amicetin ensures a favorable therapeutic index for long-duration animal studies

Molecular Formula C28H40N6O9
Molecular Weight 604.7 g/mol
CAS No. 43043-14-7
Cat. No. B14161304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamicetin
CAS43043-14-7
Molecular FormulaC28H40N6O9
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)N2C=C(C=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)NC)O)O
InChIInChI=1S/C28H40N6O9/c1-14-19(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-18(11-31-27(34)40)32-24(38)16-5-7-17(8-6-16)33-26(39)28(3,29)13-35/h5-8,11-12,14-15,19-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,32,38)(H,33,39)
InChIKeyRYBQPRIRVSUQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bamicetin: Antimycobacterial Nucleoside Antibiotic


Bamicetin (CAS 43043-14-7) is a disaccharide pyrimidine nucleoside antibiotic belonging to the aminohexopyranose nucleoside class, produced by Streptomyces licatus and Streptomyces plicatus [1]. Structurally, it comprises a cytosine base linked to a disaccharide moiety containing amosamine and amicetose sugar units, with a terminal α-methylserine moiety attached via a p-aminobenzoic acid (PABA) linker [2]. Bamicetin functions as a universal peptidyl transferase (PT) inhibitor, interacting with all three evolutionary domains of 23S rRNA to block protein biosynthesis [3]. Unlike broad-spectrum clinical antibiotics, bamicetin serves as a specialized research tool for probing ribosomal inhibition mechanisms and evaluating antimycobacterial activity against Mycobacterium species including M. smegmatis and M. avium complex (MAC) [4].

Bamicetin vs. Amicetin: Critical Differences


Although bamicetin and amicetin share the same core disaccharide nucleoside scaffold and are both universal peptidyl transferase inhibitors, they are not interchangeable research reagents. The structural divergence in the glycosidic moiety—bamicetin contains a monomethylaminoglycoside (bamicetamine) whereas amicetin contains an N-dimethylaminoglycoside (amicetamine)—translates into distinct pharmacological profiles [1]. Critically, bamicetin exhibits approximately 2-fold lower antimycobacterial potency but significantly longer in vivo elimination half-life compared to amicetin, as quantified in direct comparative studies [2]. Substituting amicetin for bamicetin in pharmacokinetic analyses or structure-activity relationship (SAR) studies would therefore introduce systematic error and invalidate cross-compound comparisons. The selection between these analogs must be driven by the specific experimental endpoint—potency versus persistence.

Bamicetin Comparative Evidence


MIC: Bamicetin vs. Amicetin in M. smegmatis

In a direct head-to-head study of compounds isolated from the same marine-derived Streptomyces sp. TPU1236A culture broth, bamicetin (compound 8) exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Mycobacterium smegmatis, compared to 8 µg/mL for its closest structural analog amicetin (compound 9) [1]. This represents a 2-fold difference in antimycobacterial potency between the two closely related disaccharide nucleoside antibiotics.

Antimycobacterial Nucleoside antibiotic MIC determination

Elimination Half-Life: Bamicetin vs. Amicetin

In a silkworm infection model evaluating three nucleoside antibiotics against Mycobacterium avium complex (MAC), bamicetin demonstrated the longest elimination half-life in hemolymph among the tested compounds [1]. Bamicetin exhibited a half-life of 5.1 hours, compared to 3.0 hours for streptcytosine A and 2.3 hours for amicetin, representing a 2.2-fold longer persistence than amicetin and 1.7-fold longer than streptcytosine A.

Pharmacokinetics In vivo ADME MAC infection model

Anti-MAC Efficacy: Bamicetin vs. Clarithromycin

In silkworm infection models of M. avium and M. intracellulare, bamicetin exhibited therapeutic efficacy at lower doses than the clinical benchmark clarithromycin [1]. Bamicetin achieved 50% effective doses (ED50) between 7.6 and 28 µg/larva·g across both MAC species, with no observed toxicity, whereas clarithromycin required higher doses to achieve comparable therapeutic effect.

MAC therapy In vivo efficacy ED50 determination

Acute Toxicity: Bamicetin vs. Amicetin

In a canine subcutaneous administration study, bamicetin demonstrated lower acute toxicity compared to its closest structural analog amicetin . While the specific quantitative LD50 values are not provided in the available technical documentation, the documented toxicity difference is sufficient to influence compound selection for in vivo experimental designs where minimizing acute adverse effects is a primary concern.

In vivo toxicology Safety pharmacology Comparative toxicity

Peptidyl Transferase Inhibition: Bamicetin vs. Sparsomycin

NMR structural studies have established that bamicetin, along with sparsomycin, functions as a universal peptidyl transferase (PT) inhibitor that interacts with all three evolutionary domains of 23S rRNAs (bacterial, archaeal, and eukaryotic) [1]. Bamicetin adopts a folded conformation possibly held by intramolecular hydrogen bonds, similar to the published NMR structure of amicetin, and generates spontaneous single nucleotide mutants upon prolonged exposure [1]. This universal binding profile distinguishes bamicetin from domain-selective PT inhibitors and positions it as a broader-spectrum research tool.

Ribosome inhibition Peptidyl transferase center 23S rRNA

Glycosidic Moiety: Bamicetamine vs. Amicetamine

Acid hydrolysis studies have revealed the fundamental structural difference between bamicetin and amicetin resides in their glycosidic components [1]. Bamicetin yields the monomethylaminoglycoside designated bamicetamine (empirical formula C13H25NO8), whereas amicetin yields the N-dimethylaminoglycoside amicetamine [1]. Both glycosides exhibit apparent dissociation constants of approximately 7.0 for their amine functions, but the methylation difference directly correlates with the observed divergence in biological activity and pharmacokinetic behavior.

Natural product chemistry Structure elucidation SAR studies

Bamicetin Research Applications


MAC In Vivo Efficacy & PK/PD

Bamicetin is the preferred nucleoside antibiotic for in vivo MAC infection studies due to its quantified 5.1-hour elimination half-life—2.2-fold longer than amicetin—and its demonstrated ED50 range of 7.6–28 µg/larva·g, superior to clarithromycin [1]. The compound's lower acute toxicity relative to amicetin further supports its selection for repeated-dosing PK/PD analyses in animal models . Researchers should procure bamicetin specifically when extended compound persistence and favorable therapeutic index are primary experimental requirements.

Cross-Domain Ribosomal PT Inhibition

Bamicetin's established role as a universal PT inhibitor capable of binding all three evolutionary domains of 23S rRNA (bacterial, archaeal, and eukaryotic) makes it an essential research tool for comparative ribosomal mechanism studies [1]. Unlike domain-selective PT inhibitors, bamicetin enables simultaneous investigation of conserved binding interactions across phylogenetic domains, facilitating the identification of universal ribosomal vulnerability sites. This application scenario is particularly relevant for laboratories developing broad-spectrum antibacterial agents targeting the ribosomal peptidyl transferase center.

Amicetin-Family SAR & Methylation Effects

The defined structural divergence between bamicetin (monomethylaminoglycoside) and amicetin (N-dimethylaminoglycoside) at the glycosidic amine position provides a critical comparator pair for SAR investigations [1]. Bamicetin's 2-fold higher MIC against M. smegmatis (16 µg/mL) compared to amicetin (8 µg/mL) correlates directly with this methylation difference, enabling quantitative assessment of methylation effects on antimycobacterial potency . Researchers investigating nucleoside antibiotic biosynthesis pathways should also prioritize bamicetin for heterologous expression studies, as the amicetin biosynthesis gene cluster has been fully characterized and cloned [2].

Resistance Mechanisms via Mutant Generation

Bamicetin generates spontaneous single nucleotide mutants upon prolonged exposure, a property documented in NMR structural studies and shared with other amicetin-family antibiotics [1]. This characteristic makes bamicetin a valuable tool for inducing and characterizing ribosomal resistance mutations in laboratory bacterial strains. Combined with its lower potency relative to amicetin, bamicetin provides a graduated selection pressure that may facilitate the isolation of intermediate-resistance mutants that would be lethal under stronger selection from amicetin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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